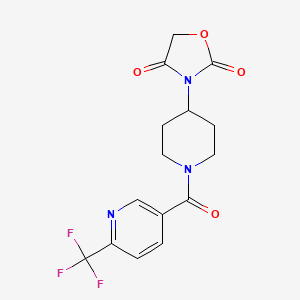

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

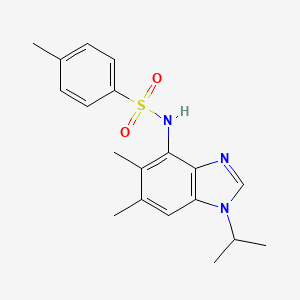

“3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a trifluoromethyl group, which is often used in drug design due to its ability to improve the biological activity of compounds .

Molecular Structure Analysis

The molecular formula of this compound is C15H14F3N3O4. It contains a piperidine ring, a trifluoromethyl group, and an oxazolidine-2,4-dione group. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用

Synthesis and Antimicrobial Activities

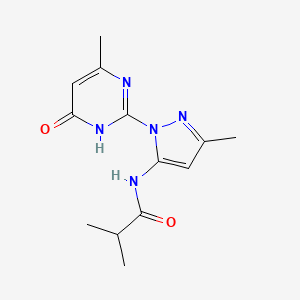

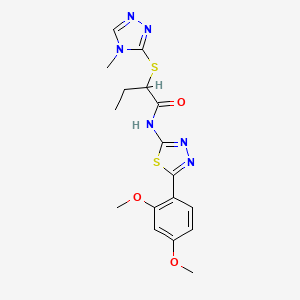

Research on compounds structurally related to 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione has demonstrated significant antimicrobial activities. For instance, the synthesis of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones showed notable in vitro antibacterial and antifungal activity against strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and A. flavus, highlighting the potential of related structures in antimicrobial drug development (Prakash et al., 2010).

Chemical Synthesis Enhancements

The chemical synthesis of oxazolidine-2,4-diones, which share a core component with the compound , has been improved through various methods, including atmospheric carbon dioxide utilization. This innovative approach offers a novel and convenient access to various oxazolidine-2,4-diones under mild, transition-metal-free conditions, showcasing advancements in the efficient synthesis of this class of compounds (Zhang et al., 2015).

Development of Novel Heterocycles

A study focused on the expedient synthesis of novel hybrid heterocyclic systems comprising [1,2-c]oxazolidine, pyrrolidine, and piperidine units demonstrated the capability to create structurally complex heterocyclic hybrids. These compounds possess multiple rings and contiguous stereocenters, suggesting the versatility of oxazolidine derivatives in synthesizing complex molecular architectures for potential pharmaceutical applications (Arumugam et al., 2013).

Polymer Science Applications

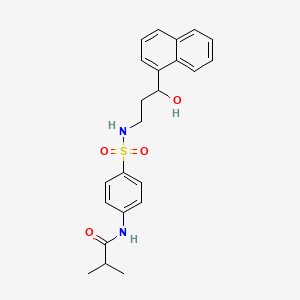

In polymer science, oxazolidine compounds have been utilized as intermediates for the synthesis of novel polyureas. For example, the reaction of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates under specific conditions led to the formation of aliphatic-aromatic polyureas. These materials exhibit unique properties and potential applications in various fields, including coatings and adhesives (Mallakpour & Rafiee, 2003).

Contribution to Heterocyclic Chemistry

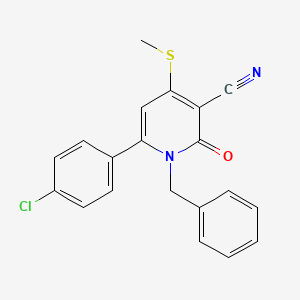

The compound's structural motif has also been explored for synthesizing functionalized piperidines, indicating its utility in the construction of biologically relevant heterocycles. Such studies contribute to the broader field of heterocyclic chemistry, offering pathways to new therapeutic agents and materials (Agami et al., 1996).

作用機序

将来の方向性

The future research directions involving this compound could include exploring its potential uses in pharmaceuticals, given the prevalence of piperidine derivatives in this field . Further studies could also investigate the properties of this compound and its derivatives, as well as develop more efficient methods for its synthesis.

特性

IUPAC Name |

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4/c16-15(17,18)11-2-1-9(7-19-11)13(23)20-5-3-10(4-6-20)21-12(22)8-25-14(21)24/h1-2,7,10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZYLZSDEWJFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)

![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)